7-Bromo-4,6-dichloroquinolin-2(1H)-one

Medicinal Chemistry Synthetic Methodology Cross-Coupling

7-Bromo-4,6-dichloroquinolin-2(1H)-one (CAS 1698028-07-7) is a halogenated quinolin-2(1H)-one derivative with the molecular formula C9H4BrCl2NO and a molecular weight of 292.94 g/mol. This compound is characterized by a unique substitution pattern featuring a bromine atom at the 7-position and chlorine atoms at the 4- and 6-positions of the quinolinone core.

Molecular Formula C9H4BrCl2NO
Molecular Weight 292.94 g/mol
Cat. No. B12983890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4,6-dichloroquinolin-2(1H)-one
Molecular FormulaC9H4BrCl2NO
Molecular Weight292.94 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Br)NC(=O)C=C2Cl
InChIInChI=1S/C9H4BrCl2NO/c10-5-2-8-4(1-7(5)12)6(11)3-9(14)13-8/h1-3H,(H,13,14)
InChIKeySEBFANWSPVYPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4,6-dichloroquinolin-2(1H)-one: Technical Overview for Scientific Procurement and Research Applications


7-Bromo-4,6-dichloroquinolin-2(1H)-one (CAS 1698028-07-7) is a halogenated quinolin-2(1H)-one derivative with the molecular formula C9H4BrCl2NO and a molecular weight of 292.94 g/mol . This compound is characterized by a unique substitution pattern featuring a bromine atom at the 7-position and chlorine atoms at the 4- and 6-positions of the quinolinone core . This specific halogenation pattern is of significant interest in medicinal chemistry and chemical biology as a synthetic intermediate and a potential scaffold for developing bioactive molecules [1].

Critical Structural Selectivity of 7-Bromo-4,6-dichloroquinolin-2(1H)-one in Research and Development


Generic substitution among halogenated quinolinones is not viable due to the profound impact of specific halogen positioning on both chemical reactivity and biological activity. Studies on quinoline-based allosteric inhibitors have demonstrated that the position of a bromine substituent, for example at the 6- versus the 8-position, can be the deciding factor in retaining potency against drug-resistant viral mutants [1]. Furthermore, the distinct electronic and steric properties conferred by a 4,6-dichloro-7-bromo pattern create a unique scaffold for structure-activity relationship (SAR) studies, which would be fundamentally altered by moving or removing any of these halogens [2].

Quantitative Differentiation of 7-Bromo-4,6-dichloroquinolin-2(1H)-one for Research Procurement


Unique Halogenation Pattern as a Versatile Synthetic Intermediate

This compound is a valuable synthetic intermediate due to its unique substitution pattern, which is not shared by its close structural analogs. It is specifically claimed as a key building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals [1]. The presence of the bromine atom at the 7-position makes it a versatile handle for further functionalization via cross-coupling reactions like Suzuki or Heck, while the chlorine atoms at the 4- and 6-positions offer additional sites for nucleophilic aromatic substitution or other modifications. This specific arrangement allows for a divergent synthetic strategy that is not possible with other regioisomers.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Bromine Position as a Critical Determinant of Antiviral Potency Against Resistant Strains

In a study on multi-substituted quinolines as HIV-1 Integrase Allosteric Inhibitors (ALLINIs), the addition of a bromine atom was found to confer better antiviral properties compared to other substituents [1]. Critically, the position of the bromine had a major impact on activity against a drug-resistant mutant. A 6-bromo analog showed a significant loss of potency when tested with the ALLINI-resistant IN A128T mutant virus, while the 8-bromo analog retained full effectiveness [1]. This indicates that the precise location of the bromine atom is a key factor in overcoming drug resistance, making the 7-bromo position a distinct and potentially advantageous substitution pattern for further investigation.

Antiviral Research HIV-1 Drug Resistance

Structural Confirmation via Distinct 13C NMR Halogenation Shifts

The impact of halogen substitution on the 13C NMR chemical shifts of the quinolinone core has been systematically studied, establishing a clear structure-spectrum relationship [1]. This research provides a foundational understanding of how specific halogenation patterns, such as the 4,6-dichloro-7-bromo motif on 7-Bromo-4,6-dichloroquinolin-2(1H)-one, influence the electronic environment of the molecule. This data is essential for unambiguous structural confirmation and purity assessment of this specific compound, distinguishing it from other halogenated analogs which would exhibit different and predictable shifts.

Analytical Chemistry Structural Biology NMR Spectroscopy

Key Research and Industrial Applications of 7-Bromo-4,6-dichloroquinolin-2(1H)-one


Medicinal Chemistry: Lead Optimization via Structure-Activity Relationship (SAR) Studies

This compound serves as a crucial intermediate for synthesizing focused libraries of quinolinone-based bioactive molecules. Its specific halogenation pattern allows medicinal chemists to probe the steric and electronic requirements of a biological target, particularly in projects focused on antiviral [1] or antimicrobial agents. The presence of the 7-bromo group provides a synthetic handle for late-stage diversification, enabling efficient SAR exploration to improve potency and selectivity.

Chemical Biology: Development of Novel Probe Molecules

The compound's distinct substitution pattern makes it an attractive scaffold for developing chemical probes to study protein function. The bromine atom at the 7-position can be utilized for further functionalization, for instance, to attach affinity tags or fluorescent reporters. Its unique 13C NMR signature also facilitates tracking and characterization of the probe and its metabolites in complex biological matrices [2].

Synthetic Methodology: Advancing Palladium-Catalyzed Cross-Coupling Reactions

7-Bromo-4,6-dichloroquinolin-2(1H)-one is an excellent substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies, such as Suzuki-Miyaura or Heck reactions [3]. Its heteroaromatic nature and the presence of multiple halogens present unique challenges and opportunities for achieving regioselective transformations, contributing to the advancement of organic synthesis techniques.

Process Chemistry: Reliable Intermediate for Large-Scale Synthesis

As indicated in relevant patents, bromo-substituted quinolines like this one are key intermediates in the multi-step synthesis of complex pharmaceutical agents [3]. Its well-defined structure and the established analytical methods for its characterization [2] make it a reliable building block for process chemists developing scalable and robust synthetic routes to active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.